molecular formula C10H7N3O3S B15096686 2-(Isonicotinoylamino)-1,3-thiazole-4-carboxylic acid

2-(Isonicotinoylamino)-1,3-thiazole-4-carboxylic acid

Cat. No.: B15096686
M. Wt: 249.25 g/mol
InChI Key: WMHYUQRJCIOYCL-UHFFFAOYSA-N
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Description

2-(Isonicotinoylamino)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains both a thiazole ring and an isonicotinoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isonicotinoylamino)-1,3-thiazole-4-carboxylic acid typically involves the reaction of isonicotinic acid hydrazide with 2-bromo-1,3-thiazole-4-carboxylic acid under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Isonicotinoylamino)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the isonicotinoyl moiety can be reduced to an amine.

    Substitution: The hydrogen atoms on the thiazole ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated thiazole derivatives.

Scientific Research Applications

2-(Isonicotinoylamino)-1,3-thiazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Isonicotinoylamino)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Isonicotinoylamino)-1,3-thiazole-5-carboxylic acid
  • 2-(Isonicotinoylamino)-1,3-oxazole-4-carboxylic acid
  • 2-(Isonicotinoylamino)-1,3-thiazole-4-sulfonic acid

Uniqueness

2-(Isonicotinoylamino)-1,3-thiazole-4-carboxylic acid is unique due to its specific combination of the thiazole ring and isonicotinoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H7N3O3S

Molecular Weight

249.25 g/mol

IUPAC Name

2-(pyridine-4-carbonylamino)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C10H7N3O3S/c14-8(6-1-3-11-4-2-6)13-10-12-7(5-17-10)9(15)16/h1-5H,(H,15,16)(H,12,13,14)

InChI Key

WMHYUQRJCIOYCL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(=O)NC2=NC(=CS2)C(=O)O

Origin of Product

United States

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